molecular formula C18H28N2O3S B2950551 (E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide CAS No. 1198058-53-5

(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide

Número de catálogo: B2950551
Número CAS: 1198058-53-5
Peso molecular: 352.49
Clave InChI: LQHXOQCTDUYPBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).

Mecanismo De Acción

(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. These receptors are involved in the regulation of cell growth, proliferation, and angiogenesis. By inhibiting these receptors, this compound can prevent the growth and spread of cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of receptor tyrosine kinases, which leads to the inhibition of cell growth and proliferation. Physiologically, this compound can inhibit angiogenesis, which can prevent the growth and spread of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide in lab experiments is its specificity for receptor tyrosine kinases. This allows researchers to selectively inhibit the activity of these receptors and study their effects on cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. This compound can have off-target effects, which can lead to unwanted side effects in lab experiments.

Direcciones Futuras

There are several future directions for the study of (E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide. One direction is the investigation of its potential use in the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy. Another direction is the development of more specific inhibitors that can target individual receptor tyrosine kinases. Additionally, the use of this compound in combination with other therapies is being investigated as a potential treatment for cancer.

Métodos De Síntesis

(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dimethylmorpholine with 2-methyl-2-bromo propionyl chloride to form 2-(2,6-dimethylmorpholin-4-yl)-2-methylpropionic acid. The second step involves the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenyl sulfonamide to form this compound.

Aplicaciones Científicas De Investigación

(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is therefore being investigated for the treatment of other diseases such as age-related macular degeneration and diabetic retinopathy.

Propiedades

IUPAC Name

(E)-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-12-20(13-16(2)23-15)18(3,4)14-19-24(21,22)11-10-17-8-6-5-7-9-17/h5-11,15-16,19H,12-14H2,1-4H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHXOQCTDUYPBU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)(C)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(C)(C)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.